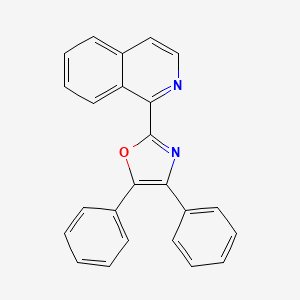![molecular formula C17H19O3PS B15209503 S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate CAS No. 922517-77-9](/img/structure/B15209503.png)
S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate: is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphine group attached to a thioester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate typically involves the reaction of bis(4-methoxyphenyl)phosphine with a suitable thioester precursor. One common method involves the base decomposition of bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium chloride with triethylamine, followed by reaction with a thioester .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The thioester moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols can react with the thioester group under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Corresponding substituted thioesters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate is used as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal complexes and enhance catalytic activity .
Biology and Medicine: Research in biology and medicine has explored the use of this compound in drug delivery systems. Its ability to form stable complexes with metals makes it a potential candidate for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials. Its phosphine group can participate in various polymerization reactions, leading to the formation of high-performance polymers .
Mecanismo De Acción
The mechanism of action of S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate involves its interaction with metal ions. The phosphine group acts as a ligand, coordinating with metal centers and forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
Bis(4-methoxyphenyl)phosphine: Lacks the thioester moiety but shares the phosphine group.
Ethanethioic acid, S-[[bis(4-methoxyphenyl)phosphino]methyl] ester: Similar structure but different functional groups.
Uniqueness: S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate is unique due to the presence of both the phosphine and thioester groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Propiedades
Número CAS |
922517-77-9 |
|---|---|
Fórmula molecular |
C17H19O3PS |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
S-[bis(4-methoxyphenyl)phosphanylmethyl] ethanethioate |
InChI |
InChI=1S/C17H19O3PS/c1-13(18)22-12-21(16-8-4-14(19-2)5-9-16)17-10-6-15(20-3)7-11-17/h4-11H,12H2,1-3H3 |
Clave InChI |
LGAPURQVLQJCGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCP(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


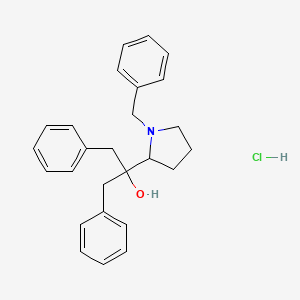
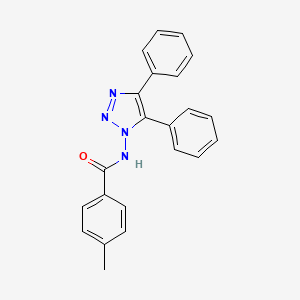
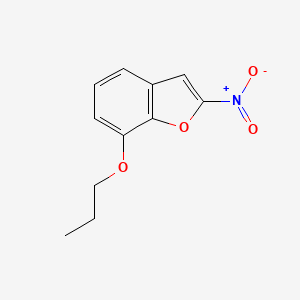
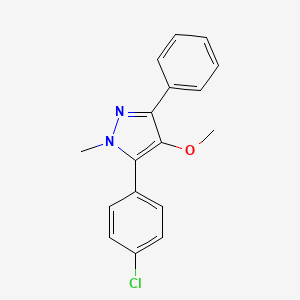
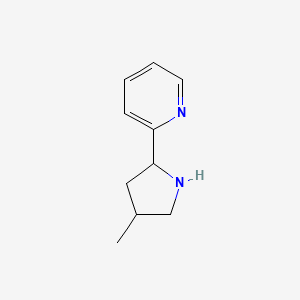
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)

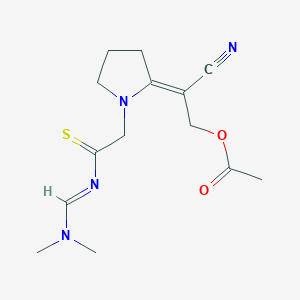

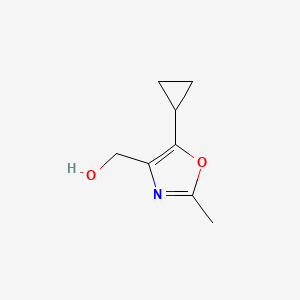
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
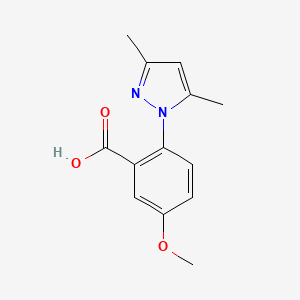
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
